molecular formula C21H31NO2 B585782 Des[[N-(1,1-Dimethylethyl)amino]carbonyl] 17-(Propionyl) Finasteride CAS No. 1346604-11-2

Des[[N-(1,1-Dimethylethyl)amino]carbonyl] 17-(Propionyl) Finasteride

Cat. No.: B585782
CAS No.: 1346604-11-2
M. Wt: 329.484
InChI Key: YSLFTQVHOQDRAP-QCVZGKPXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Chemical Reactions Analysis

Des[[N-(1,1-Dimethylethyl)amino]carbonyl] 17-(Propionyl) Finasteride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the compound, resulting in reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups on the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Des[[N-(1,1-Dimethylethyl)amino]carbonyl] 17-(Propionyl) Finasteride has several scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry to study the behavior and properties of similar compounds.

    Biology: The compound is utilized in biochemical assays to investigate protein interactions and enzymatic activities.

    Medicine: Research involving this compound helps in understanding the mechanisms of action of finasteride derivatives, potentially leading to the development of new therapeutic agents.

    Industry: It is used in the production of high-quality reference materials and proficiency testing standards

Mechanism of Action

The mechanism of action of Des[[N-(1,1-Dimethylethyl)amino]carbonyl] 17-(Propionyl) Finasteride involves its interaction with specific molecular targets, such as enzymes involved in steroid metabolism. The compound inhibits the activity of these enzymes, leading to a decrease in the production of certain steroids. This inhibition is achieved through the binding of the compound to the active site of the enzyme, blocking its activity and preventing the conversion of substrates into products .

Comparison with Similar Compounds

Des[[N-(1,1-Dimethylethyl)amino]carbonyl] 17-(Propionyl) Finasteride is unique due to its specific structural modifications, which enhance its biochemical properties compared to other finasteride derivatives. Similar compounds include:

These comparisons highlight the unique features of this compound, making it a valuable tool in scientific research.

Properties

IUPAC Name

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-1-propanoyl-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinolin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31NO2/c1-4-17(23)16-7-6-14-13-5-8-18-21(3,12-10-19(24)22-18)15(13)9-11-20(14,16)2/h10,12-16,18H,4-9,11H2,1-3H3,(H,22,24)/t13-,14-,15-,16+,18+,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSLFTQVHOQDRAP-QCVZGKPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1CCC2C1(CCC3C2CCC4C3(C=CC(=O)N4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C=CC(=O)N4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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